

JNJ-63533054: A Technical Guide to its Role in Modulating Neurotransmission

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Compound of Interest		
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Abstract

JNJ-63533054 is a potent, selective, and orally bioavailable small molecule agonist for the orphan G protein-coupled receptor 139 (GPR139).[1] Predominantly expressed in the central nervous system, particularly in the medial habenula and striatum, GPR139 has emerged as a novel target for neuropsychiatric and behavioral disorders.[2][3] **JNJ-63533054** serves as a critical chemical probe to elucidate the complex role of GPR139 in neurotransmission. This document provides a comprehensive technical overview of **JNJ-63533054**, detailing its mechanism of action, effects on neurotransmitter systems, and its interaction with other signaling pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: GPR139 Agonism

JNJ-63533054 functions as a selective agonist at the GPR139 receptor.[4] Its primary mechanism involves binding to and activating this receptor, which subsequently initiates intracellular signaling cascades through G protein coupling.

G Protein Coupling and Downstream Signaling

GPR139 activation by **JNJ-63533054** leads to the engagement of multiple G protein families. While it was initially understood to couple with Gq/11 proteins, leading to calcium mobilization,



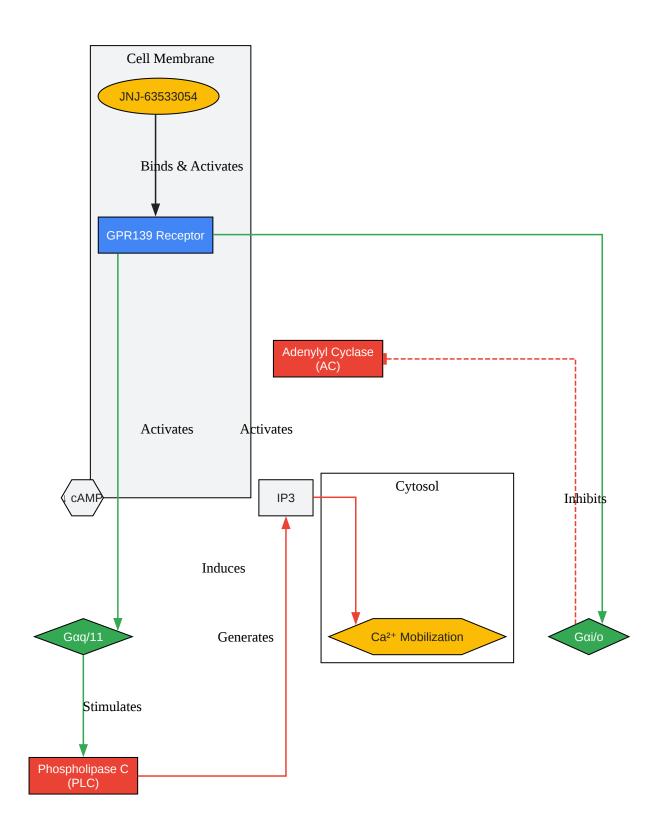




recent studies have revealed a more complex signaling profile.[3][5]

- Gq/11 Pathway: The canonical signaling pathway for GPR139 involves coupling to Gq/11 G proteins. This activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn triggers the release of intracellular calcium stores.[5]
- Gi/o Pathway: Evidence also suggests that GPR139 can couple to Gi/o G proteins.[5] This
 pathway is typically associated with the inhibition of adenylyl cyclase, leading to a decrease
 in cyclic AMP (cAMP) levels. However, in some contexts, GPR139 stimulation has been
 observed to dynamically increase cAMP levels.[5]
- Structural Insights: Cryo-electron microscopy studies have revealed that the binding pose of JNJ-63533054 within the GPR139 receptor can differ depending on which G protein subtype (Gq or Gi) is coupled, suggesting that the ligand can induce distinct receptor conformations.
 [6]





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Caption: GPR139 signaling cascade upon activation by JNJ-63533054.



Modulation of Neurotransmitter Systems

Given the high expression of GPR139 in brain regions integral to mood and motivation, such as the habenula, it was hypothesized that **JNJ-63533054** would directly modulate key monoaminergic neurotransmitters.[2] However, in vivo studies have revealed a more nuanced role.

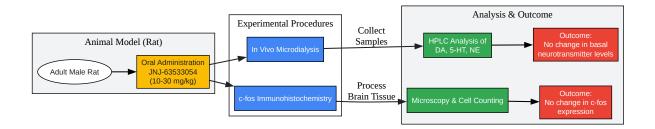
Effects on Monoamine Levels

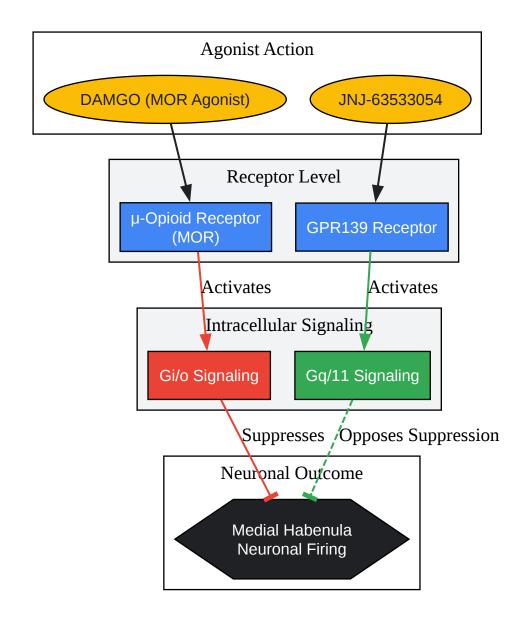
In vivo microdialysis experiments in freely moving rats were conducted to measure the impact of **JNJ-63533054** on dopamine (DA), serotonin (5-HT), and norepinephrine (NE) levels in the medial prefrontal cortex (mPFC) and nucleus accumbens (NAc). The results demonstrated that oral administration of **JNJ-63533054** (10 mg/kg) did not significantly alter the basal levels of these neurotransmitters.[2] Furthermore, it did not affect amphetamine-induced dopamine release in the NAc.[2]

Neuronal Activation

Neuronal activation was assessed by measuring the expression of the immediate early gene c-fos. Despite high GPR139 expression in the medial habenula and dorsal striatum, **JNJ-63533054** (at doses of 10 and 30 mg/kg, p.o.) did not induce c-fos expression in these regions, unlike the positive control amphetamine, which increased c-fos in the dorsal striatum.[2] This suggests that under basal conditions, GPR139 activation by this agonist does not cause widespread neuronal activation in these key areas.[2]









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References

- 1. JNJ-63533054 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR139, an Ancient Receptor and an Emerging Target for Neuropsychiatric and Behavioral Disorders PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular insights into ligand recognition and G protein coupling of the neuromodulatory orphan receptor GPR139 PMC [pmc.ncbi.nlm.nih.gov]
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